molecular formula C15H12N2O2S B3342958 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one CAS No. 448906-49-8

1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one

Cat. No.: B3342958
CAS No.: 448906-49-8
M. Wt: 284.3 g/mol
InChI Key: OBBRJNFGRVYPAJ-UHFFFAOYSA-N
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Description

1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The thiazole ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Preparation Methods

The synthesis of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other indole-thiazole derivatives, such as:

Properties

IUPAC Name

1-[2-(1H-indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-13(18)12-8-20-15(17-12)14(19)10-7-16-11-6-4-3-5-9(10)11/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBRJNFGRVYPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581329
Record name 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448906-49-8
Record name 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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